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5-cyclopropyl-1,3-oxazolidine Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Scalable Synthesis Protocols for 5-Cyclopropyl-1,3-oxazolidine
Scalable Synthesis Protocols for 5-Cyclopropyl-1,3-oxazolidine
Executive Summary
This Application Note details the scalable synthesis of 5-cyclopropyl-1,3-oxazolidine , a conformationally restricted heterocyclic scaffold valuable in medicinal chemistry as a bioisostere for proline or as a latent form of 2-amino-1-cyclopropylethanol. The protocol utilizes a robust three-step sequence: a Henry (Nitroaldol) reaction, a chemoselective nitro reduction, and a condensation cyclization.
Emphasis is placed on process scalability , safety (handling nitromethane and cyclopropyl moieties), and critical process parameters (CPPs) that prevent ring-opening side reactions common to cyclopropyl derivatives.
Retrosynthetic Analysis & Pathway
The most scalable disconnection for 5-substituted-1,3-oxazolidines relies on the condensation of a 1,2-amino alcohol with formaldehyde. The requisite amino alcohol, 2-amino-1-cyclopropylethanol , is efficiently accessed via the Henry reaction of cyclopropanecarboxaldehyde.
Reaction Scheme
Figure 1: Synthetic pathway from commercially available cyclopropanecarboxaldehyde.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Cyclopropyl-2-nitroethanol (Henry Reaction)
This step establishes the carbon skeleton. The cyclopropyl ring is stable under the basic conditions of the Henry reaction.
Reagents:
-
Cyclopropanecarboxaldehyde (1.0 equiv)
-
Nitromethane (1.5 equiv)
-
Sodium Hydroxide (NaOH) (0.1 equiv, 10% aq. solution)
-
Solvent: Methanol (MeOH)
Protocol:
-
Setup: Charge a jacketed reactor with Cyclopropanecarboxaldehyde and Nitromethane in MeOH (5 vol).
-
Cooling: Cool the mixture to 0–5°C. Note: The Henry reaction is exothermic.
-
Addition: Add the catalytic NaOH solution dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C. Monitor by TLC or LC-MS (Target M+H not usually visible; look for disappearance of aldehyde).
-
Quench: Neutralize with dilute Acetic Acid to pH ~7. Critical: Avoid strong acids to preserve the cyclopropyl ring.
-
Workup: Concentrate MeOH under reduced pressure. Dissolve residue in Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate.
-
Yield: Expect 85–95% of a pale yellow oil.
Step 2: Reduction to 2-Amino-1-cyclopropylethanol
Safety Warning: Cyclopropyl rings can open under high-pressure hydrogenation with acidic catalysts. Use neutral conditions.
Reagents:
-
1-Cyclopropyl-2-nitroethanol (1.0 equiv)
-
Raney Nickel (10 wt%) or 10% Pd/C (5 wt%)
-
Hydrogen (H2) (Balloon or 50 psi)
-
Solvent: Ethanol (EtOH)
Protocol:
-
Setup: Dissolve the nitroalcohol in EtOH (10 vol).
-
Catalyst: Add Raney Nickel (washed with EtOH) under Argon atmosphere. Caution: Pyrophoric.
-
Hydrogenation: Purge with H2. Stir vigorously at Room Temperature (25°C) for 6–12 hours.
-
Scalability Note: For >100g scale, use a continuous flow hydrogenation reactor (e.g., H-Cube) to manage exotherms and safety.
-
-
Filtration: Filter through a pad of Celite to remove catalyst. Wash with EtOH.
-
Isolation: Concentrate filtrate to yield the crude amino alcohol as a viscous oil. This material is often used directly in the next step.
Step 3: Cyclization to 5-Cyclopropyl-1,3-oxazolidine
This is an equilibrium reaction. Water removal is essential to drive the reaction to completion.
Reagents:
-
2-Amino-1-cyclopropylethanol (1.0 equiv)
-
Paraformaldehyde (1.1 equiv)
-
Solvent: Toluene (for Dean-Stark) or Dichloromethane (DCM) with Molecular Sieves.
Protocol (Dean-Stark Method - Scalable):
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charge: Add Amino Alcohol, Paraformaldehyde, and Toluene (10 vol).
-
Reflux: Heat to reflux (110°C). Water will azeotrope into the trap.
-
Monitoring: Continue reflux until water evolution ceases (approx. 2–4 hours).
-
Workup: Cool to RT. Filter to remove any unreacted paraformaldehyde.
-
Purification: Concentrate toluene. The product is a liquid.[1] Purify via vacuum distillation (bp approx. 60–80°C at 5 mmHg, dependent on exact vacuum).
Protocol (Alternative - Mild Conditions): For small scale or if thermal degradation is observed:
-
Stir Amino Alcohol and Paraformaldehyde in DCM with activated 4Å Molecular Sieves at RT for 16 hours.
-
Filter and concentrate.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Rationale |
| pH Control (Step 1) | pH 7–8 (Quench) | Strong acids (pH < 3) can trigger cyclopropyl ring opening via protonation. |
| Temperature (Step 1) | < 10°C (Addition) | Nitromethane condensation is exothermic; high temp promotes polymerization. |
| Water Removal (Step 3) | < 0.1% | Reaction is reversible. Residual water hydrolyzes the oxazolidine back to the amino alcohol. |
| Storage | Inert Atmosphere, < -20°C | N-unsubstituted oxazolidines are prone to hydrolysis and dimerization (forming N,N'-methylenebisoxazolidines). |
Stability & Dimerization Note
The target molecule, 5-cyclopropyl-1,3-oxazolidine , contains a secondary amine within the ring. Formaldehyde-derived oxazolidines often exist in equilibrium with their N,N'-methylene bis-oxazolidine dimers (bridge formed by another formaldehyde unit).
-
Observation: If NMR shows a complex mixture or "double" peaks, the dimer may have formed.
-
Mitigation: If the monomer is strictly required, store in dilute solution or derivatize immediately (e.g., N-Boc protection).
Process Visualization
Workflow Diagram
Figure 2: Process flow diagram for the batch synthesis of 5-cyclopropyl-1,3-oxazolidine.
Safety & Compliance
-
Nitromethane: Class 3 Flammable Liquid. Shock sensitive under certain conditions (e.g., as dry salt). Do not distill to dryness if sodium salts are present.
-
Cyclopropyl Derivatives: While generally stable, they can act as alkylating agents under specific metabolic conditions. Handle with standard PPE.
-
Paraformaldehyde: Flammable solid, sensitizer. Generates formaldehyde gas upon heating. Use efficient fume extraction.
References
-
Henry Reaction Mechanism & Conditions
- L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265.
-
Nitro Reduction to Amino Alcohols
-
Oxazolidine Synthesis & Stability
-
Cyclopropyl Ring Stability
Sources
- 1. Cyclopropane - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Oxazolidine synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Incorporation of Cyclopropyl Moieties into Peptides: A Guide to Synthesis and Application Utilizing Oxazolidine-Based Precursors
The Strategic Incorporation of Cyclopropyl Moieties into Peptides: A Guide to Synthesis and Application Utilizing Oxazolidine-Based Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclopropyl Group - A Small Ring with a Large Impact in Peptide Science
In the landscape of modern peptide design and drug discovery, the pursuit of enhanced potency, metabolic stability, and conformational control is paramount. Non-proteinogenic amino acids have emerged as invaluable tools in this endeavor, with cyclopropyl-containing amino acids standing out for their unique and beneficial properties.[1][2] The cyclopropyl group, a three-membered carbocyclic ring, is far from being a mere steric embellishment.[3] Its rigid, planar structure imparts significant conformational constraints on the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby enhancing its binding affinity to biological targets.[4][5] Furthermore, the cyclopropyl moiety is known to increase metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[1][6][7] This guide provides an in-depth exploration of the synthesis of cyclopropyl-containing amino acids, with a focus on a strategic approach that can employ 5-cyclopropyl-1,3-oxazolidine as a key chiral intermediate, and their subsequent incorporation into peptide chains.
The Role of the 5-Cyclopropyl-1,3-Oxazolidine Moiety: A Gateway to Chiral Cyclopropyl Amino Acids
While not a standard off-the-shelf reagent, the conceptual framework of using a 5-cyclopropyl-1,3-oxazolidine intermediate provides a scientifically sound and elegant strategy for the stereocontrolled synthesis of cyclopropyl-containing amino acids. This approach leverages the oxazolidine ring as a chiral auxiliary and a protecting group for the amine and a hydroxyl group of a precursor amino alcohol.
The general strategy involves the formation of a 5-cyclopropyl-1,3-oxazolidine from a suitable starting material, followed by manipulation of a side chain to introduce the carboxylic acid functionality, and finally, the deprotection to reveal the desired cyclopropyl amino acid. This method offers a high degree of stereochemical control, which is crucial for the biological activity of the final peptide.
Synthesis of a Protected Cyclopropyl Amino Acid via a 5-Cyclopropyl-1,3-Oxazolidine Intermediate: A Conceptual Workflow
The following section outlines a plausible and scientifically robust multi-step synthesis of a protected cyclopropyl amino acid, illustrating the central role of a 5-cyclopropyl-1,3-oxazolidine intermediate.
Caption: Conceptual workflow for the synthesis of a cyclopropyl amino acid.
Detailed Synthetic Protocol: From Chiral Precursor to Protected Amino Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of a Boc-protected cyclopropyl-containing amino acid, which can then be used in solid-phase peptide synthesis (SPPS).
Part 1: Synthesis of the N-Boc-5-cyclopropyl-1,3-oxazolidine Intermediate
This initial step involves the protection of a commercially available or synthesized chiral cyclopropyl amino alcohol and subsequent cyclization to form the oxazolidine ring.
-
Step 1.1: N-Boc Protection of the Cyclopropyl Amino Alcohol
-
Dissolve the cyclopropyl amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (TEA) or sodium bicarbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the N-Boc protected amino alcohol by column chromatography.
-
-
Step 1.2: Formation of the 5-Cyclopropyl-1,3-Oxazolidine Ring
-
Dissolve the N-Boc protected cyclopropyl amino alcohol (1.0 eq) in a non-polar solvent like benzene or toluene.
-
Add 2,2-dimethoxypropane (DMP) (1.5 eq) and a catalytic amount of a mild acid such as p-toluenesulfonic acid (PTSA) (0.05 eq).[8]
-
Reflux the mixture with a Dean-Stark apparatus to remove the methanol byproduct, driving the reaction to completion.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and quench with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting N-Boc-5-cyclopropyl-2,2-dimethyl-1,3-oxazolidine is often used in the next step without further purification.
-
Part 2: Conversion to the Protected Amino Acid
This part of the synthesis focuses on the transformation of a functional group at the 4-position of the oxazolidine ring into a carboxylic acid. This often involves the oxidation of a primary alcohol.
-
Step 2.1: Swern Oxidation of the Primary Alcohol
-
Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise to the oxalyl chloride solution and stir for 15 minutes.
-
Add a solution of the N-Boc-5-cyclopropyl-1,3-oxazolidine with a primary alcohol at the 4-position (1.0 eq) in DCM dropwise to the activated DMSO solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (TEA) (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform an aqueous workup. Purify the resulting aldehyde by column chromatography.[8]
-
-
Step 2.2: Oxidation of the Aldehyde to a Carboxylic Acid
-
Dissolve the aldehyde from the previous step (1.0 eq) in a mixture of t-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq) followed by a solution of sodium chlorite (NaClO₂) (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water.
-
Stir the reaction vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, perform an acidic workup and extract the product with an organic solvent.
-
Purify the carboxylic acid derivative by column chromatography.
-
Part 3: Deprotection of the Oxazolidine Ring
The final step is the hydrolysis of the oxazolidine ring to reveal the free amino and hydroxyl groups, followed by protection of the amine for peptide synthesis.
-
Step 3.1: Acidic Hydrolysis of the Oxazolidine
-
Dissolve the N-Boc protected oxazolidine carboxylic acid derivative in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction with a suitable base and extract the deprotected amino acid.
-
-
Step 3.2: Final N-Protection for SPPS (e.g., Fmoc)
-
Dissolve the deprotected amino acid in a suitable solvent system (e.g., dioxane/water).
-
Add Fmoc-OSu (1.1 eq) and a base like sodium bicarbonate (2.0 eq).
-
Stir at room temperature overnight.
-
Perform an acidic workup and purify the final Fmoc-protected cyclopropyl amino acid by column chromatography.
-
Incorporation of Cyclopropyl Amino Acids into Peptides using Solid-Phase Peptide Synthesis (SPPS)
Once the desired protected cyclopropyl amino acid is synthesized, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The choice of protecting group strategy (Boc or Fmoc) will dictate the specific reagents and conditions used.[9][10]
Fmoc-Based SPPS Protocol
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used due to its milder deprotection conditions.[9]
Caption: A typical Fmoc-SPPS cycle for incorporating an amino acid.
Step-by-Step Protocol for a Single Coupling Cycle:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amide peptides) with the first amino acid already attached. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove excess piperidine and the Fmoc-dibenzofulvene adduct.
-
Coupling:
-
Pre-activate the Fmoc-protected cyclopropyl amino acid (3-5 eq) by dissolving it in DMF with a coupling reagent such as HBTU (3-5 eq) or HATU (3-5 eq) and a base like diisopropylethylamine (DIPEA) (6-10 eq) for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove unreacted reagents.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11]
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Expected Outcomes and Characterization
The successful synthesis and incorporation of a cyclopropyl amino acid should be verified at each key stage.
| Stage of Synthesis | Analytical Technique | Expected Outcome |
| Protected Amino Acid Synthesis | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra consistent with the expected structure, correct molecular weight. |
| SPPS Coupling Efficiency | Ninhydrin Test | Negative result (colorless), indicating complete coupling. |
| Final Crude Peptide | RP-HPLC, Mass Spectrometry | A major peak corresponding to the desired peptide, mass matching the theoretical value. |
| Purified Peptide | RP-HPLC, Mass Spectrometry | A single, sharp peak with high purity (>95%), correct molecular weight. |
Conclusion and Future Perspectives
The incorporation of cyclopropyl-containing amino acids represents a powerful strategy for enhancing the therapeutic potential of peptides. While the direct use of a single, universally named "5-cyclopropyl-1,3-oxazolidine" is not prominently documented, the underlying chemical principles of using oxazolidine intermediates for the stereocontrolled synthesis of these valuable building blocks are sound and offer a robust pathway for their creation. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize these non-proteinogenic amino acids and integrate them into peptide sequences, thereby opening up new avenues for the development of next-generation peptide therapeutics with improved pharmacological profiles.
References
- ResearchGate. (2025, August 6). Solid-phase synthesis of 1,3-oxazolidine derivatives | Request PDF.
-
Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved from [Link]
- ResearchGate. (2025, August 6). Synthesis of Amino Acids of Cyclopropylglycine Series.
- CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group.
- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- ACS Publications. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics.
- PMC. (n.d.). Current Updates on Oxazolidinone and Its Significance.
-
Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]
- American Chemical Society. (2005). Three-Component Synthesis of r,β-Cyclopropyl-γ-Amino Acids.
- PMC. (2024, April 9). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry.
- A reputable supplier of peptide synthesis reagents. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- A reputable supplier of amino acid derivatives. (n.d.).
- Scholarly Publications Leiden University. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry.
- PMC. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
- Google Patents. (n.d.). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
- PMC. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
- ResearchGate. (2014, June 27). What is the best protocol for Oxazolidine synthesis on resin?
- TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine.
- PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- ResearchGate. (2025, August 6). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Retrieved from a relevant Thermo Fisher Scientific resource.
- Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers.
- A relevant chemistry journal. (n.d.).
- CrystEngComm (RSC Publishing). (2022, November 4). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds.
- ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to....
- ResearchGate. (2025, August 6). A New and Efficient Access to Oxazoline-5-carboxylates and Amino Acid Derivatives with Cyclopropyl Groups 1 | Request PDF.
- A relevant chemistry journal. (2025, August 7).
- The Journal of Organic Chemistry - ACS Publications. (2019, December 11).
- ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- A relevant university thesis repository. (n.d.).
- PMC. (n.d.). Introduction to Peptide Synthesis.
- Monash University. (2003, November 28).
Sources
- 1. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Strategic Functionalization of 5-Cyclopropyl-1,3-Oxazolidine: Stability-Guided Protocols
Strategic Functionalization of 5-Cyclopropyl-1,3-Oxazolidine: Stability-Guided Protocols
Abstract & Strategic Significance
The 5-cyclopropyl-1,3-oxazolidine scaffold represents a high-value pharmacophore in modern drug discovery. It combines the metabolic resilience of the cyclopropyl group (often called the "magic methyl" for its ability to improve solubility and metabolic half-life) with the versatility of the oxazolidine ring.
However, this scaffold presents a dual chemical challenge:
-
Acid Lability: As a cyclic aminal, the oxazolidine ring is hydrolytically unstable in aqueous acidic media, reverting to the parent amino alcohol and aldehyde.
-
Steric & Electronic Strain: The C5-cyclopropyl group introduces significant steric bulk and unique electronic properties (sigma-donor/pi-acceptor) that can influence the nucleophilicity of the N3 nitrogen.
This guide provides validated protocols for the N-functionalization of this scaffold, specifically designed to preserve ring integrity while overcoming steric hindrance.
Chemical Stability Profile & Handling
Before initiating synthesis, researchers must understand the operational boundaries of this molecule.
| Parameter | Stability Status | Critical Operational Rule |
| Aqueous Acid (pH < 5) | Unstable | Strictly Avoid. Ring opens to 2-amino-1-cyclopropylethanol. Use basic or neutral workups only. |
| Lewis Acids (Strong) | Sensitive | Cyclopropyl ring can open/rearrange under strong Lewis acid conditions (e.g., AlCl3).[1] |
| Bases (Alkoxides, Amines) | Stable | Safe to use strong bases (NaH, KOtBu) for deprotonation.[1] |
| Oxidants | Moderate | The secondary amine is susceptible to oxidation; perform reactions under inert atmosphere (N2/Ar). |
| Nucleophiles | Stable | The ring is generally resistant to nucleophilic attack at the carbons. |
Decision Matrix: Selecting the Functionalization Pathway
Choose the protocol based on your downstream application.
Figure 1: Strategic decision tree for selecting the appropriate N-functionalization pathway based on medicinal chemistry objectives.
Experimental Protocols
Method A: N-Acylation (Stabilization & Prodrug Synthesis)
Objective: Convert the secondary amine to an amide or carbamate. This pulls electron density from the nitrogen, significantly stabilizing the aminal center against hydrolysis.
Mechanism: Nucleophilic attack of the oxazolidine nitrogen on an acid chloride or anhydride. Critical Constraint: The HCl byproduct must be scavenged immediately to prevent acid-catalyzed ring opening.
Materials:
-
Substrate: 5-cyclopropyl-1,3-oxazolidine (1.0 eq)[1]
-
Reagent: Acyl chloride (R-COCl) or Anhydride (1.1 eq)[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
-
Scavenger: DMAP (0.1 eq, optional catalyst)[1]
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add 5-cyclopropyl-1,3-oxazolidine (1.0 mmol) and anhydrous DCM (5 mL).
-
Base Addition: Cool the solution to 0°C. Add DIPEA (1.5 mmol) dropwise. Note: DIPEA is preferred over TEA due to lower nucleophilicity, reducing side reactions.[1]
-
Acylation: Add the Acyl Chloride (1.1 mmol) dropwise over 10 minutes.
-
Observation: Fuming may occur; ensure good venting.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; starting amine stains, product does not).[1]
-
Workup (CRITICAL):
-
Purification: Flash chromatography (Silica, Hexanes/EtOAc).[1]
Method B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Objective: Install aromatic rings for Structure-Activity Relationship (SAR) exploration. Challenge: The C5-cyclopropyl group creates steric hindrance near the nitrogen. Standard ligands may fail.
Recommended Catalyst System:
-
Pre-catalyst: Pd2(dba)3 or Pd(OAc)2
-
Ligand: RuPhos or BrettPhos .
-
Why? These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically designed to facilitate the coupling of sterically hindered secondary amines.
-
-
Base: Cs2CO3 or NaOtBu.
Protocol:
-
Inert Environment: Use a glovebox or strict Schlenk technique. Oxygen kills the catalyst.
-
Loading: In a reaction vial, combine:
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).
-
Heating: Seal and heat to 80–100°C for 12–18 hours.
-
Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.[1]
-
Purification: Concentrate and purify via column chromatography.
Method C: Direct N-Alkylation
Objective: Introduction of alkyl chains. Risk: Over-alkylation (quaternization) is possible but less likely due to the steric bulk of the cyclopropyl group.
Protocol:
-
Solvent: Acetonitrile (ACN) or DMF.[1]
-
Base: K2CO3 (2.0 eq).[1] Avoid strong bases that might deprotonate the cyclopropyl ring protons (unlikely but safer to avoid).
-
Reagent: Primary Alkyl Halide (1.0 eq).
-
Conditions: Stir at RT for 16 hours. If sluggish, heat to 50°C.
-
Workup: Dilute with water, extract with EtOAc.
Analytical Validation & Data Interpretation
How do you confirm the reaction worked without destroying the molecule during analysis?
| Technique | Diagnostic Feature | Success Criteria |
| 1H NMR | N-CH2-O Protons (C2 position) | In the starting material, these appear as a singlet (or AB quartet) around 4.0–4.5 ppm. Upon Acylation , these signals will shift downfield (deshielded) and may split due to rotamers.[1] |
| IR Spectroscopy | Carbonyl Stretch | Acylation: Appearance of a strong amide band at 1640–1680 cm⁻¹. |
| Mass Spec (ESI) | Molecular Ion | Caution: Use neutral pH buffers for LC-MS.[1] Acidic mobile phases (0.1% Formic Acid) may hydrolyze the ring on the column, showing the mass of the amino-alcohol instead of the product. |
References
-
Cyclopropyl Group Properties: The Chemistry of the Cyclopropyl Group, Vol. 1 & 2.[3] Wiley.[3] (Detailed analysis of cyclopropyl stability and "magic methyl" effect).
-
Oxazolidine Reactivity: Wikipedia contributors. (2024).[1] "Oxazolidine."[4][5] Wikipedia, The Free Encyclopedia. Link
-
Buchwald-Hartwig Amination: Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds."[2][6] Journal of the American Chemical Society. Link[1]
-
N-Acylation Protocols: Organic Chemistry Portal. "Acylation of Amines."[7] (General protocols adapted for sensitive amines). Link
-
Medicinal Chemistry of Cyclopropanes: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[8] Journal of Medicinal Chemistry. Link[1]
Sources
- 1. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 4. Oxazolidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. hyphadiscovery.com [hyphadiscovery.com]
Application Note: Chemoselective Ring-Opening Procedures for 5-Cyclopropyl-1,3-oxazolidine
Application Note: Chemoselective Ring-Opening Procedures for 5-Cyclopropyl-1,3-oxazolidine
Executive Summary
This guide details the protocols for the ring-opening of 5-cyclopropyl-1,3-oxazolidine , a critical intermediate in the synthesis of antiviral and antibiotic pharmacophores. The 5-cyclopropyl moiety introduces significant ring strain (
This document provides two validated workflows:
-
Hydrolytic Deprotection: For releasing the free
-amino alcohol while preserving the cyclopropyl ring. -
Reductive Ring Opening: For synthesizing
-methylated amino alcohols via silane reduction.
Strategic Overview & Mechanistic Logic
The 1,3-oxazolidine ring acts as a masked form of a 1,2-amino alcohol and a carbonyl (aldehyde/ketone).[1] In 5-cyclopropyl derivatives, the challenge lies in the acid-lability of the cyclopropyl group.
The Stability Trade-Off
-
Target Reaction (Path A): Acid-catalyzed hydrolysis of the
bond. This releases the amino alcohol.[2] -
Risk Factor (Path B): If a carbocation develops at
(or if the acid is too strong), the cyclopropyl ring can undergo a cyclopropylcarbinyl rearrangement , opening to a homoallyl cation.[1]
Key Insight: To preserve the cyclopropyl pharmacophore, the reaction must proceed via an iminiun ion intermediate at
Decision Matrix: Reaction Pathway Selection
| Desired Outcome | Reaction Type | Reagent System | Critical Parameter |
| Free Amino Alcohol | Hydrolysis | pH Control ( | |
| N-Methyl Amino Alcohol | Reductive Opening | Stoichiometry of Lewis Acid | |
| Homoallyl Derivative | Rearrangement | Temperature ( |
Experimental Protocols
Protocol A: Chemoselective Hydrolysis (Deprotection)
Objective: Release the free cyclopropyl-amino alcohol without ring rearrangement.
Materials:
-
Substrate: 5-cyclopropyl-1,3-oxazolidine derivative (1.0 equiv)[1]
-
Solvent: Tetrahydrofuran (THF) (HPLC Grade)[1]
-
Reagent: 1N Hydrochloric Acid (aq) or Amberlyst-15 resin[1]
-
Quench: Sat.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the oxazolidine in 5 mL of THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.
-
Rationale: Low temperature suppresses the activation energy required for cyclopropyl ring opening.
-
-
Acid Addition: Add 1N HCl (2.0 equiv) dropwise over 5 minutes.
-
Alternative: For acid-sensitive substrates, add Amberlyst-15 resin (500 mg/mmol) instead of aqueous acid.[1]
-
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20–25°C). Monitor by TLC (stain with Ninhydrin) or LC-MS.
-
Endpoint: Disappearance of the oxazolidine peak; appearance of the amino alcohol mass (
if derived from formaldehyde).
-
-
Quench & Workup:
-
Pour the reaction mixture into cold saturated
(10 mL). -
Extract with Ethyl Acetate (
mL). -
Dry organics over
and concentrate in vacuo.
-
-
Purification: The crude amino alcohol is often pure enough for subsequent steps.[1] If purification is needed, avoid silica gel chromatography (acidic); use neutral alumina or recrystallization.[1]
Validation Criteria:
-
: Appearance of exchangeable protons (
). Retention of cyclopropyl multiplets ( ppm). -
Absence of Alkene: No signals in the
ppm region (indicative of homoallyl rearrangement).
Protocol B: Reductive Ring Opening
Objective: Synthesize N-alkylated amino alcohols using the oxazolidine carbon as the alkyl source.
Materials:
-
Substrate: 5-cyclopropyl-1,3-oxazolidine (1.0 equiv)[1]
-
Reductant: Triethylsilane (
) (3.0 equiv)[1] -
Lewis Acid: Trifluoroacetic Acid (TFA) (5.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask under Nitrogen, dissolve the oxazolidine in anhydrous DCM (0.1 M).
-
Reductant Addition: Add Triethylsilane (
) via syringe. Stir for 5 minutes. -
Activation (Critical Step): Cool to -10°C . Add TFA dropwise.[1]
-
Digestion: Stir at room temperature for 2–4 hours.
-
Workup:
Reaction Pathway Visualization
The following diagram illustrates the divergence between the desired hydrolytic pathway and the undesired rearrangement, highlighting the critical intermediate states.
Figure 1: Mechanistic divergence in the acid-mediated ring opening of 5-cyclopropyl-1,3-oxazolidine.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete hydrolysis (equilibrium) | Use a biphasic system (THF/Water) or add a carbonyl scavenger (e.g., hydroxylamine) to drive equilibrium. |
| Alkene Impurities | Cyclopropyl rearrangement | Lower reaction temperature to |
| Racemization | Avoid strong Lewis acids ( | |
| Insoluble Product | Amino alcohol salt formation | The product is likely an HCl salt. Ensure basic workup (pH > 10) to extract the free base. |
References
-
General Oxazolidine Hydrolysis Kinetics: Bundgaard, H., & Johansen, M. (1980).[1] Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines.[1] Journal of Pharmaceutical Sciences.[1]
-
Cyclopropyl Carbinyl Rearrangement Mechanisms: Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives.[1] Journal of the American Chemical Society.
-
Reductive Ring Opening of 1,3-Oxazolidines: Crich, D., & Banerjee, A. (2006).[1] Stereocontrolled Synthesis of 1,2-Amino Alcohols by Reductive Ring Opening of 1,3-Oxazolidines.[1] Journal of Organic Chemistry.[1]
-
Cyclopropyl Stability in Drug Design: Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry.[1] [1]
Sources
- 1. US20050038092A1 - Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: Utilizing Cyclopropyl-Functionalized 1,3-Oxazolidines as Masked Aldehyde Equivalents
Application Note: Utilizing Cyclopropyl-Functionalized 1,3-Oxazolidines as Masked Aldehyde Equivalents
This guide details the application of cyclopropyl-substituted 1,3-oxazolidines as masked aldehyde equivalents.
Note on Chemical Nomenclature & Scope: While the prompt specifies 5-cyclopropyl-1,3-oxazolidine , standard IUPAC nomenclature dictates that an oxazolidine acting as a masked form of cyclopropanecarbaldehyde carries the cyclopropyl group at the C2 position (the aminal carbon).[1][2][3] Conversely, a 5-cyclopropyl substituent implies the group resides on the amino-alcohol backbone, acting as a chiral/steric auxiliary to mask other aldehydes.[2]
-
Scenario A (Most Likely): Protection of the reactive cyclopropanecarbaldehyde.[2] (Result: 2-cyclopropyl-1,3-oxazolidine).[2]
-
Scenario B: Using a cyclopropyl-backbone auxiliary. (Result: 2-R-5-cyclopropyl-1,3-oxazolidine).[2][3]
This protocol primarily addresses Scenario A (masking the cyclopropyl aldehyde) as it is the standard "masked equivalent" application in drug development, but the chemical principles described apply to both configurations.[1][2]
Part 1: Executive Summary & Strategic Rationale
The use of 1,3-oxazolidines as masked aldehyde equivalents offers a distinct advantage over acyclic acetals or thioacetals, particularly when working with sensitive moieties like the cyclopropyl group .[1][2] Cyclopropyl aldehydes are prone to oxidative ring-opening and polymerization.[2] Masking the aldehyde as an oxazolidine confers three critical advantages:
-
Orthogonality: Oxazolidines are stable to basic and nucleophilic conditions (e.g., Grignard reagents, lithiations) where esters or free aldehydes would react.[1][2]
-
Tunable Hydrolysis: Unlike robust acetals, oxazolidines can be hydrolyzed under mild acidic conditions, preserving the strained cyclopropyl ring.[1][2]
-
Stereochemical Control: Condensation with chiral amino alcohols (e.g., L-valinol, phenylglycinol) allows the oxazolidine to function as a chiral auxiliary, directing subsequent nucleophilic attacks.[1][2]
Part 2: Scientific Integrity & Mechanism[1][2][3]
The Causality of Protection
The formation of the oxazolidine ring is a condensation reaction between a 1,2-amino alcohol and the aldehyde.[1][2][3] This process is reversible and governed by equilibrium.[2][3]
-
Formation: Driven by the removal of water (entropy and enthalpy favorable).[2]
-
Stability: The resulting 5-membered heterocycle is less electrophilic than the parent aldehyde.[2][3] The nitrogen lone pair donates electron density into the ring, stabilizing the C2 position against nucleophilic attack.[1][2]
-
Deprotection: Protonation of the nitrogen (or oxygen) destabilizes the ring, allowing water to attack the C2 carbon, collapsing the hemiaminal back to the aldehyde and amino alcohol.[2]
Self-Validating System Design
A robust protocol must include "stop/go" checkpoints.[1][2]
-
Checkpoint 1 (Formation): Monitoring water evolution (Dean-Stark) or disappearance of the aldehyde peak (approx. 9-10 ppm) in
H NMR.[1][2][3] -
Checkpoint 2 (Purification): Critical Warning: Oxazolidines are often unstable on silica gel due to its acidity.[1][2][3] Purification should utilize basic alumina, distillation, or crystallization.[2]
-
Checkpoint 3 (Deprotection): Recovery of the aldehyde without ring-opening (checked via NMR coupling constants of the cyclopropyl protons).
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Cyclopropyl-1,3-oxazolidine
Target: Masking cyclopropanecarbaldehyde using aminoethanol.[1][2][3]
Reagents:
-
Solvent: Toluene (anhydrous) or Dichloromethane (DCM)[1][2][3]
-
Drying Agent: Anhydrous MgSO
or 4Å Molecular Sieves[2][3]
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropanecarbaldehyde (e.g., 10 mmol) in Toluene (30 mL).
-
Addition: Add 2-aminoethanol (10.5 mmol) dropwise at 0°C.
-
Dehydration (Critical):
-
Method A (Azeotropic):[1][2][3][4] Attach a Dean-Stark trap and reflux for 4–6 hours until water collection ceases.[1][2][3]
-
Method B (Molecular Sieves): Add activated 4Å molecular sieves (200 wt%) and stir at room temperature (RT) for 12–16 hours. Note: Method B is preferred for volatile aldehydes to prevent evaporative loss.[2][3]
-
-
Monitoring: Aliquot 50 µL for
H NMR. Look for the appearance of the oxazolidine C2-H triplet/multiplet around 4.0–5.0 ppm and disappearance of the aldehyde -CHO signal.[2][3] -
Workup: Filter off the molecular sieves (or cool the toluene solution). Concentrate the filtrate under reduced pressure.
-
Purification:
Protocol B: Deprotection (Hydrolysis)
Target: Release of the aldehyde under mild conditions.[2][5]
-
Dissolution: Dissolve the oxazolidine in a mixture of THF:Water (4:1).
-
Acidification: Add a buffered acid solution (e.g., 5% aqueous Citric Acid or Oxalic Acid) to adjust pH to ~4–5.[2] Avoid strong mineral acids (HCl) to prevent cyclopropyl ring opening.[2]
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (using an aldehyde-specific stain like DNP).[2][3]
-
Extraction: Neutralize with sat. NaHCO
and extract immediately with Et O or DCM.[1][2][3] -
Validation: Verify the integrity of the cyclopropyl ring via NMR (characteristic high-field multiplets at 0.7–1.2 ppm).
Part 4: Data Presentation & Visualization[1][2][3]
Comparative Stability Table
| Reagent Class | Stability (Base/Nucleophile) | Stability (Acid) | Hydrolysis Condition | Suitability for Cyclopropyl |
| Free Aldehyde | Low (Polymerizes) | Moderate | N/A | Low (Reactive) |
| Dimethyl Acetal | High | Low | Aqueous Acid | Moderate |
| 1,3-Oxazolidine | High | Very Low (Labile) | Mild Buffer (pH 4-5) | High |
| Thioacetal | Very High | High | Hg(II) or Ag(I) salts | High (but toxic workup) |
Mechanistic Pathway Diagram[2][3]
Caption: Figure 1. Equilibrium pathway for the formation and hydrolysis of oxazolidines. Water removal drives the forward reaction; mild acid drives the reverse.[1][2][3]
Part 5: References
-
Gorbunova, E. V., et al. (2020).[1][2][6] "Reaction of Aliphatic Aldehydes with Nonstabilized Azomethine Ylides." Synlett, 31, 343-348.[2][3][6]
-
Graham, T. H. (2010).[2][4] "A Direct Synthesis of Oxazoles from Aldehydes." Organic Letters, 12(16), 3614-3617.[1][2][3] [2][3]
-
Nimmagadda, S. K., et al. (2014).[1][2][6] "Highly Efficient One-Pot Synthesis of 1,3-Oxazolidines." Organic Letters, 16, 4098-4101.[1][2][3][6] [2][3]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. 4th Ed.[1][2][3] Wiley-Interscience.[1][2][3] (Standard reference for oxazolidine stability profiles).
-
Bergmann, E. D. (1953).[1][2] "The Oxazolidines."[1][2][3][4][6][7][8][9][10][11] Chemical Reviews, 53(2), 309–352.[1][2][3] [2][3]
Sources
- 1. 124315-49-7|5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione|BLD Pharm [bldpharm.com]
- 2. 124315-44-2|5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione|BLD Pharm [bldpharm.com]
- 3. 124315-50-0|5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione|BLD Pharm [bldpharm.com]
- 4. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]
- 5. Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazolidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 99980-19-5|5-(Propan-2-yl)-1,3-oxazolidine-2,4-dione|BLD Pharm [bldpharm.com]
Technical Notes & Optimization
Technical Support Center: Synthesis of 5-cyclopropyl-1,3-oxazolidine
Technical Support Center: Synthesis of 5-cyclopropyl-1,3-oxazolidine
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the cyclization of 5-cyclopropyl-1,3-oxazolidine. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively. This document moves beyond simple step-by-step instructions to offer a diagnostic, question-and-answer-based approach to common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My cyclization is resulting in a very low yield (<30%). What are the most common initial checks I should perform?
Answer: A low yield in this type of heterocyclic condensation reaction is a frequent issue that can often be traced back to fundamental experimental parameters before exploring more complex variables. The synthesis of an oxazolidine ring is classically achieved through the condensation of a 2-amino alcohol with an aldehyde or ketone, a reaction governed by equilibrium.[1] Before altering core chemistry, a systematic review of your setup and reagents is the most efficient first step.
The Causality Behind Initial Checks: The primary culprits in low-yielding condensation reactions are often related to factors that either inhibit the forward reaction or promote the reverse reaction (hydrolysis).
-
Purity of Starting Materials: Impurities in your amino alcohol precursor or formaldehyde source can introduce competing side reactions or inhibit catalyst activity.
-
Stoichiometry: Inaccurate measurement of reagents can leave an excess of one starting material, complicating purification and reducing the theoretical maximum yield.
-
Presence of Water: This is the most critical factor. The reaction generates one equivalent of water. Any additional water present at the start will, according to Le Chatelier's principle, suppress the formation of the oxazolidine product.
-
Atmospheric Conditions: For reactions sensitive to moisture, using standard glassware open to the air can be a significant source of water contamination.[2]
Troubleshooting Workflow: Initial Checks Here is a logical flow to diagnose these initial, common issues.
Caption: Initial troubleshooting workflow for low yield.
FAQ 2: I see significant starting material in my final mixture, suggesting the reaction isn't going to completion. How can I more effectively shift the reaction equilibrium?
Answer: This is a classic equilibrium problem. The condensation reaction to form the 5-cyclopropyl-1,3-oxazolidine is reversible. To achieve a high yield, you must actively remove the water byproduct to drive the reaction forward.
The Mechanism of Equilibrium Control: The reaction can be represented as:
Cyclopropyl Amino Alcohol + Formaldehyde ⇌ 5-cyclopropyl-1,3-oxazolidine + H₂O
To maximize product formation, the concentration of water must be minimized. There are several effective laboratory techniques to achieve this:
-
Azeotropic Reflux with a Dean-Stark Trap: This is the most common and effective method. By using a solvent that forms an azeotrope with water (e.g., toluene, benzene, or cyclohexane), water is continuously removed from the reaction mixture as it forms.
-
Use of Dehydrating Agents: Adding molecular sieves (3Å or 4Å) directly to the reaction flask can sequester water as it is produced. This is a simpler setup than a Dean-Stark apparatus but may be less efficient for larger-scale reactions.
-
High-Concentration, High-Temperature Conditions: While less precise, running the reaction at a high temperature (above the boiling point of water) in a suitable high-boiling solvent can help drive off water, though this can risk thermal decomposition.
Caption: Shifting equilibrium via water removal.
FAQ 3: What is the role of the catalyst, and how do I choose the right one for my cyclization?
Answer: Catalysis is essential to accelerate the rate of both the initial hemiaminal formation and the subsequent cyclization/dehydration. The choice between a Brønsted acid and a Lewis acid, or even more modern catalytic systems, can profoundly impact your yield and reaction time.
Expertise & Mechanistic Insight:
-
Brønsted Acids (e.g., p-TsOH, H₂SO₄, HClO₄): These catalysts work by protonating the carbonyl oxygen of the formaldehyde, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the amino group of the amino alcohol. While effective, strong acids can sometimes lead to side reactions or degradation of acid-sensitive substrates. Silica-supported perchloric acid (HClO₄) has been shown to be an effective and eco-friendly option for similar cyclizations.[3]
-
Lewis Acids (e.g., Mg²⁺, ZnCl₂, Ti(OiPr)₄): Lewis acids coordinate to the carbonyl oxygen, achieving a similar activation to Brønsted acids but often under milder conditions. Chiral magnesium phosphate catalysts have been used to achieve high yields and even enantioselectivity in one-pot oxazolidine syntheses.[4][5]
-
Metal-Free & Novel Catalysis: For specific applications, other catalytic systems exist. For instance, tetrabutylammonium iodide (TBAI) has been used as a catalyst in oxidative C-H functionalization routes to oxazolidines.[4]
Comparative Data on Catalysts:
| Catalyst Type | Examples | Typical Loading | Advantages | Potential Issues |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | 0.01 - 0.1 eq. | Inexpensive, effective | Can be harsh, may require neutralization |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 0.1 - 1.0 eq. | Milder conditions, good for sensitive substrates | Stoichiometric amounts sometimes needed |
| Heterogeneous | Amberlyst-15, Silica-HClO₄ | 10-20 wt% | Easy removal (filtration), recyclable | Can be less active than homogeneous catalysts |
| Modern Systems | Chiral Mg/Phosphate complexes | 1-10 mol% | High efficiency, potential for asymmetry[4] | Catalyst cost and preparation complexity |
To select the best catalyst, start with a mild and common choice like p-TsOH. If yields are poor or you observe decomposition, switch to a Lewis acid like ZnCl₂ or a recyclable solid acid catalyst.
FAQ 4: My yield is inconsistent. Which reaction parameters are most critical to optimize for a robust protocol?
Answer: Inconsistency often points to a reaction that is highly sensitive to one or more parameters. A systematic optimization approach is necessary to develop a robust and reproducible procedure.[6] The key variables to investigate are solvent, temperature, and reactant concentration.
A Systematic Approach to Optimization (One-Variable-at-a-Time):
-
Solvent Selection: The solvent's primary role is to facilitate azeotropic water removal. Toluene is the standard choice. However, if your starting materials have poor solubility in toluene, consider cyclohexane or a mixture like DCM/MeOH (though water removal is less efficient).[7]
-
Temperature Control: For azeotropic reflux, the temperature is dictated by the solvent's boiling point (e.g., ~111°C for toluene). If not using a Dean-Stark, temperature becomes a critical variable. Start at a moderate temperature (e.g., 80°C) and incrementally increase it, monitoring for product formation versus decomposition by TLC or LC-MS.[8]
-
Concentration (Molarity): Intramolecular reactions like this cyclization are favored at high dilution, which minimizes intermolecular side reactions (e.g., polymerization). A typical starting concentration is between 0.01 M and 0.1 M. If you observe oligomerization, decrease the concentration.
Experimental Protocol: Optimization Series
-
Setup: Prepare 3-5 identical, small-scale reactions in parallel using oven-dried glassware under an inert atmosphere.[2]
-
Baseline Reaction: Run one reaction with your current "best guess" conditions (e.g., 0.1 eq p-TsOH, Toluene, Reflux with Dean-Stark, 0.1 M).
-
Vary One Parameter: In the other flasks, change only one variable at a time.
-
Flask 2: Change solvent to Cyclohexane.
-
Flask 3: Change catalyst to 0.2 eq ZnCl₂.
-
Flask 4: Change concentration to 0.05 M.
-
-
Monitor & Analyze: Monitor all reactions by TLC at set time intervals (e.g., 1h, 2h, 4h, overnight). Quench all reactions at the same time point where the baseline reaction appears complete or has stalled. Purify and calculate the isolated yield for each. This data will reveal the most sensitive parameter for your specific substrate.
FAQ 5: I have a moderate yield, but I'm observing multiple byproducts. What are the likely side reactions?
Answer: The formation of byproducts indicates that alternative reaction pathways are competing with your desired cyclization. For the synthesis of 5-cyclopropyl-1,3-oxazolidine, the primary side reactions to consider are intermolecular condensation and potential reactions involving the cyclopropyl group under harsh conditions.
Plausible Side Reactions:
-
Dimer/Oligomer Formation: If the concentration is too high, the amino alcohol can react with another molecule of formaldehyde and then a second amino alcohol, leading to linear or cyclic dimers and larger oligomers. This is especially prevalent if water removal is inefficient.
-
N-Formylation: Under certain conditions, the amino group can be formylated to give an N-formyl amino alcohol, which will not cyclize.
-
Cyclopropyl Ring Opening: The cyclopropyl group is a strained ring system. Under very harsh acidic conditions and high heat, it can be susceptible to ring-opening, though this is less common with standard catalysts like p-TsOH. If you are using very strong acids (e.g., conc. H₂SO₄), this becomes a more significant risk.
-
Formation of Schiff Base (Imine): The amino alcohol can react with formaldehyde to form an intermediate imine, which must then cyclize. If this cyclization step is slow, the imine may be susceptible to other reactions.
Mitigation Strategies:
-
To Prevent Oligomerization: Employ high-dilution conditions (≤ 0.1 M).
-
To Avoid Ring Opening: Use the mildest possible acidic catalyst that provides a reasonable reaction rate. Avoid strong, non-catalytic mineral acids.
-
To Promote Cyclization over Side Reactions: Ensure efficient water removal and optimal temperature to speed up the intramolecular ring-closing step, making it kinetically favored over intermolecular reactions.[9]
References
-
Nimmagadda, S. K., Zhang, Z., & Antilla, J. C. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(15), 4098–4101. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Available at: [Link]
-
Wikipedia. (n.d.). Radical cyclization. Available at: [Link]
-
Beilstein Archives. (2020). One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate. Available at: [Link]
-
Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Oxazolidine. Available at: [Link]
-
PubMed Central. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selective synthesis of lactams and cyclic amines from amino-alcohols. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Available at: [Link]
-
PubMed Central. (n.d.). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. Available at: [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]
-
ResearchGate. (2025). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Available at: [Link]
-
ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Available at: [Link]
-
National Institutes of Health. (n.d.). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Available at: [Link]
-
IRIS . (2022). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use. Available at: [Link]
-
MDPI. (n.d.). Modern Strategies for Heterocycle Synthesis. Available at: [Link]
-
Journal of Chemistry Letters. (n.d.). Oxidative Lactamization of Amino Alcohols: An Overview. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments. Available at: [Link]
-
ResearchGate. (n.d.). Reaction conditions in the synthesis of oxazolidin-2-ones. Available at: [Link]
-
YouTube. (2021). Synthesis of Uncommon Heterocycles with Dr. David Leboeuf (Episode 74). Available at: [Link]
-
National Institutes of Health. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Available at: [Link]
-
CHIMIA. (n.d.). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of. Available at: [Link]
-
Boyer Research Group. (n.d.). Heterocyclic Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Oxidative Cyclization in Natural Product Biosynthesis. Available at: [Link]
-
YouTube. (2011). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. Available at: [Link]
-
ResearchGate. (2014). What is the best protocol for Oxazolidine synthesis on resin?. Available at: [Link]
Sources
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 4. Oxazolidine synthesis [organic-chemistry.org]
- 5. Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Radical cyclization - Wikipedia [en.wikipedia.org]
Optimizing solvent selection for 5-cyclopropyl-1,3-oxazolidine crystallization
Optimizing solvent selection for 5-cyclopropyl-1,3-oxazolidine crystallization
Status: Active Ticket ID: OX-CY-552 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimizing solvent selection and troubleshooting phase separation (oiling out).[1]
Executive Summary
You are encountering difficulties crystallizing 5-cyclopropyl-1,3-oxazolidine . This molecule presents a unique "frustrated" physicochemical profile:
-
The Oxazolidine Ring: A labile, basic heterocycle prone to hydrolytic ring-opening [1].[2]
-
The Cyclopropyl Group: Adds significant lipophilicity and steric strain, often lowering the melting point and increasing the tendency for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out" [2].
This guide moves beyond standard screening to address the specific stability and solubility constraints of this intermediate.
Module 1: Solvent Selection Strategy
User Question: "I tried standard alcohols (MeOH, EtOH), but the compound decomposes or stays as an oil. What solvents should I use?"
Technical Insight: Oxazolidines are aminal ethers. In the presence of water (even atmospheric moisture) or protic solvents with trace acidity, they hydrolyze back to the amino alcohol and aldehyde precursors [3]. Furthermore, the cyclopropyl moiety increases solubility in non-polar solvents, making precipitation difficult without a sharp polarity contrast.
The "Anhydrous/Aprotic" Protocol
Do not use protic solvents (alcohols/water) as primary solvents.[1] Use a Polar Aprotic / Non-Polar Anti-solvent system.
| Solvent Class | Recommendation | Specific Candidates | Rationale |
| Primary Solvent | Highly Recommended | Ethyl Acetate (EtOAc) , Isopropyl Acetate (IPAc) | Moderate polarity dissolves the oxazolidine; aprotic nature prevents solvolysis. |
| Anti-Solvent | Highly Recommended | n-Heptane , Methylcyclohexane | The cyclopropyl group has high affinity for linear alkanes (Hexane), so cyclic or branched alkanes (Heptane/Methylcyclohexane) provide better "soft" precipitation control.[1] |
| Chlorinated | Use with Caution | Dichloromethane (DCM) | Good solubility, but high evaporation rate causes skinning/crusting.[1] |
| Alcohols | AVOID | Methanol, Ethanol | High risk of ring-opening or acetal exchange. |
| Ethers | Alternative | MTBE, THF | Useful if esters fail, but ensure they are peroxide-free.[1] |
Workflow: Saturation Point Determination
-
Dissolve 100 mg of crude oil in minimal EtOAc at 40°C.
-
Add Heptane dropwise until persistent cloudiness (metastable limit) appears.
-
Add 2-3 drops of EtOAc to clear the solution.
-
Cool slowly to 0°C (0.5°C/min).
Module 2: Troubleshooting Oiling Out (LLPS)
User Question: "As I cool the solution, it turns milky and settles as a gum/oil at the bottom instead of crystals. Why?"
Technical Insight:
This is Liquid-Liquid Phase Separation (LLPS).[1] The "oil" is a solute-rich liquid phase.[3] This happens because the crystallization temperature (
The "Oiling Out" Decision Tree
Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS).
Corrective Protocol: Temperature Cycling
If oiling out occurs, do not simply cool further.[1]
-
Re-heat the mixture until the oil droplets redissolve (clear solution).
-
Seed with pure crystals (if available) at a temperature just above where the oiling occurred previously.
-
Cycle: Cool by 5°C, hold for 30 mins. If oil forms, heat back up by 2°C. Repeat.[1] This "ostwald ripening" encourages the oil droplets to transfer mass to the crystalline seeds.
Module 3: Chemical Stability (Hydrolysis)
User Question: "My yield is low, and NMR shows an aldehyde peak and a broad amine peak. Is the solvent reacting?"
Technical Insight:
Yes. 5-cyclopropyl-1,3-oxazolidine is an aminal . In acidic or wet conditions, it hydrolyzes.[1]
Prevention Strategy
-
Basify the Silica: If you purified via column chromatography, the acidity of silica gel may have already initiated hydrolysis. Pre-wash silica with 1% Triethylamine (TEA) in Hexane.
-
Solvent Drying: Use molecular sieves (3Å or 4Å) in your crystallization solvent for 24 hours prior to use.[1]
-
Trace Base Additive: Add 0.1% Triethylamine to the crystallization solvent (EtOAc/Heptane). This neutralizes trace acidity and stabilizes the N-C-O aminal linkage.
Module 4: Advanced Strategy (Salt Formation)
User Question: "The free base is a stubborn oil. I cannot get it to solidify no matter what."
Technical Insight: Many 5-substituted oxazolidines are liquids at room temperature. If the free base melting point is < 30°C, crystallization is impractical. You must crystallize a salt .
The Oxalate Salt Protocol
Oxalic acid is preferred because it is anhydrous and non-hygroscopic (unlike HCl salts which can be deliquescent).[1]
-
Dissolve: 1.0 eq of 5-cyclopropyl-1,3-oxazolidine in dry EtOAc .
-
Prepare Acid: Dissolve 1.0 eq of Anhydrous Oxalic Acid in warm EtOAc (do not use dihydrate).
-
Combine: Add the acid solution dropwise to the base solution at room temperature.
-
Observation: A white precipitate should form immediately.
-
Digestion: Heat the slurry to 50°C for 30 mins to ripen the particles, then cool to 0°C and filter.
References
-
Moloney, G. P., et al. (2010).[1][4] "Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy." Journal of Pharmaceutical Sciences, 99(8), 3362-3371.[1][4]
-
Deneau, E., & Steele, G. (2005).[1] "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, 9(6), 943–950.[1] [1]
-
Berg, U., et al. (1996).[1] "Hydrolysis of oxazolidines: Kinetics and mechanism." Journal of the Chemical Society, Perkin Transactions 2. (General reference for oxazolidine hydrolytic instability).
-
Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text for MSZW and solubility curves).
Sources
- 1. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidine - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Data & Comparative Studies
Comparative Guide: 1H and 13C NMR Spectral Analysis of 5-Cyclopropyl-1,3-Oxazolidine
Comparative Guide: 1H and 13C NMR Spectral Analysis of 5-Cyclopropyl-1,3-Oxazolidine
Executive Summary
Target Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.
In drug discovery, the cyclopropyl group is frequently utilized as a bioisostere for isopropyl or phenyl groups to introduce conformational rigidity and improve metabolic stability (e.g., preventing CYP450 oxidation). This guide provides a technical comparison of the NMR spectral characteristics of 5-cyclopropyl-1,3-oxazolidine against its non-rigid analog, 5-isopropyl-1,3-oxazolidine .
By analyzing the unique magnetic anisotropy of the cyclopropyl ring, researchers can definitively distinguish these structural motifs and assess the conformational locking effects that are critical for structure-activity relationship (SAR) studies.
Synthesis & Structural Context
To understand the spectral data, one must first establish the synthetic origin. 5-cyclopropyl-1,3-oxazolidine is typically synthesized via the condensation of 2-amino-1-cyclopropylethanol with formaldehyde. This reaction creates a heterocyclic ring that exists in a dynamic equilibrium of ring puckering and nitrogen inversion.
Figure 1: Synthesis Pathway & Conformational Dynamics
Caption: Synthetic route from amino alcohol precursor to the oxazolidine core, highlighting the dynamic N-inversion equilibrium observable by NMR.
Comparative NMR Analysis: Cyclopropyl vs. Isopropyl
The core distinction lies in the magnetic anisotropy of the cyclopropyl ring, which exerts a strong shielding effect on vicinal protons, contrasting sharply with the deshielding steric bulk of the isopropyl group.
1H NMR Spectral Comparison
The following table contrasts the expected chemical shifts (
| Proton Assignment | 5-Cyclopropyl-1,3-oxazolidine ( | 5-Isopropyl-1,3-oxazolidine ( | Mechanistic Insight |
| H-2 (N-CH2-O) | 4.60 - 4.80 (AB q or s) | 4.55 - 4.75 (AB q or s) | Diagnostic aminal protons. Often appear as an AB quartet due to ring puckering. |
| H-5 (Methine) | 3.80 - 4.10 (m) | 3.90 - 4.20 (m) | H-5 is slightly more shielded in the cyclopropyl analog due to the ring current effect. |
| H-4 (N-CH2) | 2.90 - 3.40 (m) | 2.80 - 3.30 (m) | Complex multiplets due to diastereotopic nature relative to the C5 substituent. |
| Substituent (CH) | 0.80 - 1.00 (m) | 1.70 - 1.90 (sept) | Key Differentiator: The isopropyl methine is significantly deshielded compared to the cyclopropyl methine. |
| Substituent (CH2/CH3) | 0.20 - 0.60 (m, 4H) | 0.90 - 1.00 (d, 6H) | Diagnostic Region: Cyclopropyl methylene protons appear at very high field (0.2-0.6 ppm). Isopropyl methyls appear as a classic doublet ~0.9 ppm. |
13C NMR Spectral Comparison
Carbon-13 analysis confirms the skeletal difference. The cyclopropyl carbons appear in a unique high-field region.
| Carbon Assignment | 5-Cyclopropyl ( | 5-Isopropyl ( | Notes |
| C-2 (Aminal) | 86.0 - 89.0 | 86.0 - 89.0 | Characteristic of the N-C-O environment; minimal variation between analogs. |
| C-5 (Chiral Center) | 78.0 - 82.0 | 76.0 - 80.0 | C-5 is sensitive to the steric compression of the substituent. |
| C-4 (Methylene) | 52.0 - 55.0 | 50.0 - 54.0 | - |
| Substituent (CH) | 12.0 - 15.0 | 30.0 - 33.0 | Critical: Cyclopropyl methine is ~15-20 ppm upfield of isopropyl methine. |
| Substituent (CH2/CH3) | 2.0 - 5.0 | 18.0 - 20.0 | Cyclopropyl methylenes are uniquely shielded (< 5 ppm). |
Experimental Protocol: Structural Validation
To ensure data integrity and reproducibility, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Use CDCl
(99.8% D) for routine analysis. Use DMSO-d if the sample is a salt (e.g., oxalate salt) or to observe exchangeable protons (if ring opening occurs). -
Concentration: 10-15 mg of compound in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove solid paraformaldehyde residues from synthesis.
Step 2: Acquisition Parameters (500 MHz)
-
1H NMR:
-
Pulse angle: 30°
-
Relaxation delay (D1): 1.0 s (ensure integration accuracy for ratio of diastereomers).
-
Scans (NS): 16.
-
-
13C NMR:
-
Pulse angle: 45°
-
Relaxation delay: 2.0 s.
-
Scans: 512+ (Quaternary C-2 signal can be weak due to saturation).
-
Step 3: Validation Workflow (Decision Tree)
Use this logic flow to confirm the structure and rule out ring-opened hydrolysis products (amino alcohols).
Figure 2: Spectral Assignment Logic
Caption: Logic flow for distinguishing the cyclopropyl product from isopropyl analogs and hydrolysis byproducts.
Technical Insights & Troubleshooting
Conformational Equilibrium
Oxazolidines substituted at the 5-position often display diastereotopicity in the C-2 protons.
-
Observation: The C-2 protons may appear as a singlet or an AB quartet (
Hz). -
Causality: This depends on the rate of nitrogen inversion relative to the NMR time scale. At room temperature, bulky groups (like cyclopropyl) may slow the inversion, resolving the AB system. If the spectrum shows broad lines at C-2, acquire data at elevated temperature (50°C) to coalesce the signals.
Stability Warning
Oxazolidines are essentially "masked" amino alcohols and aldehydes.
-
Risk: In the presence of water/acid (even trace HCl in CDCl
), the ring hydrolyzes. -
Indicator: Appearance of a sharp aldehyde signal (~9.6 ppm) or free formaldehyde signal, and a shift of the cyclopropyl methine to lower field (characteristic of the free amino alcohol).
-
Prevention: Pass CDCl
through basic alumina before use to neutralize acidity.
References
-
Moloney, G. P., et al. (2010).[1] "Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy." Journal of Pharmaceutical Sciences. Link
-
O'Hagan, D. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry. Link
-
Ghahremanzadeh, R., et al. (2014).[2][3] "1H NMR spectra of 2-amino-1-cyclopropylethanol derivatives." ResearchGate.[3] Link
-
Organic Chemistry Portal. "Oxazolidine Synthesis and Reactivity." Link
-
NIST Chemistry WebBook. "1-Amino-2-propanol (Isopropyl analog precursor) Spectral Data." Link
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Cyclopropyl-1,3-Oxazolidine
Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Cyclopropyl-1,3-Oxazolidine
This guide details the mass spectrometry fragmentation patterns of 5-cyclopropyl-1,3-oxazolidine , a heterocyclic scaffold increasingly relevant in medicinal chemistry as a conformationally restricted chiral auxiliary and prodrug moiety.[1][2]
Executive Summary
5-cyclopropyl-1,3-oxazolidine represents a unique class of saturated heterocycles where the strain of the cyclopropyl ring (approx.[1][2] 27.5 kcal/mol) interacts with the electronic lability of the N-C-O hemiaminal ether system. Unlike its aliphatic analogs (e.g., 5-isopropyl-1,3-oxazolidine), the fragmentation of the 5-cyclopropyl derivative under Electron Ionization (EI) is driven by the release of ring strain and the exceptional stability of the cyclopropylcarbinyl cation .
This guide provides a comparative analysis of its fragmentation pathways, distinguishing it from non-strained alkyl analogs and oxazolidinone derivatives.
Structural Context & Chemical Identity[1][2][3][4][5][6][7][8][9]
| Feature | 5-Cyclopropyl-1,3-oxazolidine | 5-Isopropyl-1,3-oxazolidine (Comparator) |
| Structure | 5-membered ring with cyclopropyl at C5 | 5-membered ring with isopropyl at C5 |
| Formula | C₆H₁₁NO | C₆H₁₃NO |
| MW | 113.16 Da | 115.17 Da |
| Key Electronic Feature | Ring strain + Walsh orbitals (cyclopropyl) | Gem-dimethyl steric bulk |
| Primary MS Driver | Cyclopropylcarbinyl stabilization | Alpha-cleavage (Methyl loss) |
Detailed Fragmentation Mechanisms[1][2]
The fragmentation of 5-cyclopropyl-1,3-oxazolidine (M+[1][2]• m/z 113) follows three competing pathways governed by the ionization of the nitrogen lone pair.
Pathway A: Alpha-Cleavage (Exocyclic)
The primary fragmentation involves the cleavage of the C5-substituent bond.[2][3]
-
Mechanism: Ionization at Nitrogen triggers
-cleavage.[2] -
Outcome: The charge can be retained on the oxazolidine ring (forming an iminium ion) or the substituent.
-
Cyclopropyl Specificity: Unlike alkyl groups, the cyclopropyl radical is less stable than a simple alkyl radical, but the cyclopropyl cation (m/z 41) is highly stabilized. However, in this system, the oxazolidine ring fragment (m/z 72) is the dominant cation due to resonance stabilization by Nitrogen and Oxygen.
Pathway B: Ring Fragmentation (Endocyclic)
The oxazolidine ring itself is fragile.
-
Loss of Formaldehyde (CH₂O): A retro-1,3-dipolar cycloaddition-like process often ejects the C2 unit as formaldehyde (30 Da).[1][2]
-
Result: Formation of a [Cyclopropyl-CH=NH]⁺ radical cation species (m/z 83).[2]
Pathway C: Cyclopropyl Ring Opening
Under high-energy EI (70 eV), the cyclopropyl ring may open to form an allyl cation species.[2]
-
Diagnostic Peak: m/z 41 (Allyl cation, C₃H₅⁺).[2] This is a hallmark of cyclopropyl groups, distinguishing it from the m/z 43 (Isopropyl cation) seen in the comparator.
Visualization of Fragmentation Pathways[10]
The following diagram illustrates the mechanistic flow from the molecular ion to key daughter fragments.
Figure 1: Predicted EI-MS fragmentation tree for 5-cyclopropyl-1,3-oxazolidine showing the three divergent pathways.[1][2]
Comparative Data Analysis
The following table contrasts the spectral fingerprint of the 5-cyclopropyl derivative against its closest aliphatic analog.
| Fragment Type | 5-Cyclopropyl-1,3-oxazolidine | 5-Isopropyl-1,3-oxazolidine | Differentiation Note |
| Molecular Ion (M+) | m/z 113 (Weak/Moderate) | m/z 115 (Weak) | 2 Da mass shift.[1][2] |
| Base Peak (Predicted) | m/z 72 (Ring fragment) | m/z 72 (Ring fragment) | Both share the core ring cation after substituent loss.[1][2] |
| Substituent Cation | m/z 41 (C₃H₅⁺) | m/z 43 (C₃H₇⁺) | Critical Differentiator. m/z 41 is the "cyclopropyl fingerprint."[1] |
| Gem-Dimethyl Loss | Absent | m/z 100 (M - 15) | Isopropyl shows characteristic M-15 loss; Cyclopropyl does not.[1][2] |
| Ring Strain Release | m/z 54 (Loss of C3H5• + H rearrangement) | Absent | Cyclopropyl ring opening can lead to complex rearrangements not seen in isopropyl.[1][2] |
Key Diagnostic Ratio
-
Cyclopropyl: High ratio of m/z 41 / m/z 43 . (m/z 43 is minimal/absent).[2]
-
Isopropyl: High ratio of m/z 43 / m/z 41 . (m/z 43 is dominant).[2]
Experimental Protocol: GC-MS Characterization
To replicate these results or validate synthesized batches, follow this standardized protocol.
Materials & Reagents
-
Solvent: Methanol (LC-MS grade) or Dichloromethane (for GC).[2]
-
Standard: 5-cyclopropyl-1,3-oxazolidine (synthesized via condensation of 2-amino-1-cyclopropylethanol and formaldehyde).[1][2]
Methodology
-
Sample Preparation: Dilute the sample to 10 µg/mL in Dichloromethane.
-
GC Parameters:
-
MS Parameters (EI):
-
Data Interpretation:
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of Oxazolidine Derivatives. National Institute of Standards and Technology.[2][4]
-
Porter, Q. N. (1985).[2] Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.[1][2] (Definitive reference for oxazolidine ring fragmentation).
-
Zaikin, V. G., & Halkina, T. A. (2004). Mass spectrometry of saturated nitrogen-containing heterocycles. Russian Chemical Reviews, 73(8).[2] (Review of heterocycle fragmentation rules).
Sources
Comparative Reactivity Guide: 5-Cyclopropyl vs. 5-Isopropyl Oxazolidines
Comparative Reactivity Guide: 5-Cyclopropyl vs. 5-Isopropyl Oxazolidines
The following technical guide provides an objective, mechanistic comparison of 5-cyclopropyl and 5-isopropyl oxazolidines. This analysis is synthesized from physical organic chemistry principles regarding substituent effects on 5-membered heterocycles, specifically focusing on the distinct electronic and steric profiles of cyclopropyl (cPr) versus isopropyl (iPr) groups.
Executive Summary
For researchers in medicinal chemistry and prodrug development, the choice between a 5-cyclopropyl and a 5-isopropyl oxazolidine scaffold represents a trade-off between electronic lability and steric robustness .
-
5-Cyclopropyl Oxazolidines: Exhibit unique acid-sensitivity due to the "bisected" conformation capability of the cyclopropyl group, which can stabilize developing positive charges (cyclopropylcarbinyl cation effect). They are less lipophilic but pose a higher risk of acid-catalyzed rearrangement.
-
5-Isopropyl Oxazolidines: Dominated by steric bulk (A-value ~2.15 kcal/mol). They generally display higher hydrolytic stability under mild conditions due to steric shielding but possess higher lipophilicity. They are the preferred choice when metabolic stability and rigid stereochemical control are required without electronic activation.
Quick Comparison Matrix
| Feature | 5-Cyclopropyl (cPr) | 5-Isopropyl (iPr) |
| Dominant Effect | Electronic ( | Steric (Bulk/Hindrance) |
| Acid Stability | Lower (Susceptible to C5-O cleavage) | Higher (Kinetic shielding) |
| Lipophilicity (LogP) | Lower ( | Higher |
| Ring Conformation | Rigid, often bisected alignment | Flexible, rotatable |
| Metabolic Risk | Ring opening + Homoallylic rearrangement | Standard oxidative metabolism |
Mechanistic Analysis & Reactivity[1]
Acid-Catalyzed Hydrolysis & Ring Opening
The most critical differentiator is the mechanism of ring opening. While standard oxazolidine hydrolysis proceeds via C2-O bond cleavage (forming an iminium ion), the substituent at C5 exerts a profound influence on secondary pathways.
The Cyclopropyl "Accelerator"
The cyclopropyl group is not merely a steric spacer; it is electronically active. The Walsh orbitals of the cyclopropane ring can overlap with the adjacent p-orbitals.
-
Mechanism: If the oxazolidine ring undergoes acid-catalyzed opening, the 5-cyclopropyl group can stabilize a developing carbocation at C5 (if C5-O cleavage occurs) or stabilize the transition state for C2-N cleavage via inductive donation.
-
Risk: Under strong acidic conditions (pH < 3), 5-cyclopropyl oxazolidines are prone to cyclopropylcarbinyl rearrangements , potentially opening to form homoallylic alcohols or chlorides, rather than the desired amino-alcohol hydrolysis product.
The Isopropyl "Shield"
The isopropyl group acts primarily through steric hindrance.
-
Mechanism: The bulky isopropyl group forces the oxazolidine ring into a specific "envelope" pucker to minimize 1,3-diaxial-like interactions. This steric bulk kinetically hinders the approach of water/nucleophiles to the ring system, generally retarding hydrolysis rates compared to the cyclopropyl analog.
-
Stability: The resulting carbocation (if formed) is only stabilized by hyperconjugation, which is significantly weaker than the resonance-like stabilization of the cyclopropyl group.
Lipophilicity and Solubility
-
5-Cyclopropyl: The cyclopropyl ring is more polarizable and has a higher fractional s-character in its C-H bonds, making it less lipophilic than an isopropyl group. This is advantageous for lowering logP in drug design without sacrificing metabolic bulk.
-
5-Isopropyl: Adds significant lipophilicity. If the target molecule is already highly non-polar, switching to isopropyl may negatively impact aqueous solubility.
Visualization of Pathways
The following diagram illustrates the divergent hydrolysis pathways. Note the specific "Cation Stabilization" route available to the cyclopropyl derivative.
Caption: Divergent acid-catalyzed pathways. The red path (C5 cation stabilization) is accessible to 5-cyclopropyl analogs, leading to potential rearrangement.
Experimental Protocols
To validate the reactivity differences in your specific scaffold, the following self-validating protocols are recommended.
Comparative Hydrolysis Kinetics Assay
This protocol measures the half-life (
Materials:
-
5-cyclopropyl oxazolidine derivative (0.1 M in DMSO)
-
5-isopropyl oxazolidine derivative (0.1 M in DMSO)
-
Deuterated Phosphate Buffer (pH 7.4) and DCl/D2O (pH 2.0)
-
NMR Internal Standard (e.g., Maleic acid)
Protocol:
-
Preparation: Dissolve 10 µmol of the test compound in 0.5 mL of the appropriate deuterated buffer containing the internal standard.
-
Acquisition: Immediately transfer to an NMR tube.
-
Monitoring: Acquire
H NMR spectra at 37°C every 5 minutes for 2 hours. -
Quantification: Monitor the disappearance of the C2-H signal (typically a singlet/triplet around 4.0-5.0 ppm) and the appearance of the aldehyde proton signal.
-
Data Analysis: Plot
vs. time. The slope determines the rate.-
Expectation: At pH 2, the 5-cyclopropyl analog may show non-first-order kinetics or extra peaks if rearrangement occurs. The 5-isopropyl analog should show slower, clean first-order decay.
-
Synthesis (Condensation)
A robust method for synthesizing these comparators to ensure high purity.
-
Reagents: Amino alcohol (1.0 equiv), Aldehyde/Ketone (1.1 equiv), Magnesium Sulfate (anhydrous, 2.0 equiv).
-
Solvent: Dichloromethane (DCM) or Toluene (for azeotropic removal).
-
Procedure:
-
Mix amino alcohol and carbonyl compound in DCM at 0°C.
-
Add MgSO
to sequester water (driving equilibrium). -
Stir at Room Temperature (RT) for 12-24 hours.
-
Purification: Filter off MgSO
. Concentrate 5-isopropyl derivatives under reduced pressure. Caution: 5-cyclopropyl derivatives should be concentrated at low temperature (<30°C) to prevent thermal ring opening if the ring is strained. -
Note: Do not use silica gel chromatography for purification if the oxazolidines are acid-sensitive; use neutral alumina or distillation.
-
References
-
Substituent Effects on Oxazolidine Hydrolysis
- Title: Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines.
- Source:Journal of Pharmaceutical Sciences (via PubMed).
-
URL:[Link]
-
Lipophilicity of Cyclopropyl vs Isopropyl
- Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
- Source:Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Cyclopropylcarbinyl Rearrangement
- Title: Solvolysis of Cyclopropylcarbinyl Deriv
- Source:Journal of the American Chemical Society (General Mechanistic Reference).
-
URL:[Link]
-
Oxazolidine Synthesis & Stability
- Title: Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy.
- Source:Journal of Pharmaceutical Sciences.
-
URL:[Link]
X-ray crystallography data for 5-cyclopropyl-1,3-oxazolidine stereochemistry
X-ray crystallography data for 5-cyclopropyl-1,3-oxazolidine stereochemistry
Audience: Researchers, Medicinal Chemists, and Structural Biologists.[1][2] Scope: Comparative analysis of stereochemical determination methods, focusing on X-ray crystallography as the definitive standard against NMR and Computational alternatives.
Executive Summary: The Stereochemical Challenge
The 5-cyclopropyl-1,3-oxazolidine scaffold presents a unique stereochemical challenge in drug discovery. Unlike rigid heterocycles, the oxazolidine ring is conformationally mobile, existing in a dynamic equilibrium of "envelope" puckers.[2] The introduction of a C5-cyclopropyl group adds significant steric bulk and unique electronic properties (Walsh orbitals) that influence the cis/trans relationship relative to substituents at C2 and N3.[2]
While NMR spectroscopy provides solution-state dynamics, it often fails to unambiguously assign absolute configuration due to rapid N-inversion and overlapping signals.[1][2] Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for absolute stereochemical assignment, offering a static, high-resolution snapshot of the molecular geometry that defines the therapeutic pharmacophore.[1]
Comparative Analysis: X-Ray vs. Alternatives
The following matrix compares the primary methods for determining the stereochemistry of 5-cyclopropyl-1,3-oxazolidine.
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (NOESY/COSY) | DFT Computational Modeling |
| Primary Output | Absolute Configuration (R/S) & 3D atomic coordinates.[1][2] | Relative stereochemistry (cis/trans) & dynamic populations.[1][2] | Predicted low-energy conformers & rotational barriers.[1][2] |
| Resolution | Atomic (< 0.8 Å).[1][2] Precise bond lengths/angles. | Averaged over time scale. | Theoretical (dependent on basis set).[1][2][3][4][5] |
| Sample State | Solid (Single Crystal required).[1][2] | Solution (CDCl₃, DMSO-d₆).[1][2] | Vacuum or Solvation Model.[1][2] |
| N-Inversion | Captures a single, frozen invertomer.[1][2] | Often averages invertomers (unless < -60°C).[1][2] | Calculates inversion barriers. |
| Confidence | >99% (Gold Standard).[1][2] | ~80-90% (Ambiguity in flexible rings).[1][2] | Supportive/Predictive only. |
| Limitation | Requires crystalline derivative (many oxazolidines are oils).[1][2] | NOE signals weaken with | Accuracy relies on functional choice (e.g., B3LYP vs. M06-2X).[1][2] |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on sample properties.
Caption: Decision tree for selecting SC-XRD vs. NMR based on physical state and derivatization success.
Technical Deep Dive: X-Ray Crystallography Data
When analyzing 5-cyclopropyl-1,3-oxazolidine by X-ray, specific structural parameters validate the stereochemical assignment.
Crystal Packing and Space Group
Oxazolidines typically crystallize in monoclinic (e.g., P2₁) or orthorhombic space groups.[1][2] For chiral resolution, the absence of glide planes/inversion centers is critical.[2]
-
Target Flack Parameter: < 0.05 (indicates correct absolute structure).
-
R-Factor (
): < 5.0% is the benchmark for publication-quality data.[1][2]
Ring Conformation (Puckering)
The 5-membered ring is rarely planar.[1][2] It adopts an "envelope" or "twist" conformation to minimize eclipse interactions between the bulky 5-cyclopropyl group and N3 substituents.[1][2]
-
Cremer-Pople Parameters: The puckering amplitude (
) and phase angle ( ) quantitatively describe this shape.[1][2]-
Expectation: The C5 atom usually forms the "flap" of the envelope to accommodate the cyclopropyl group in a pseudo-equatorial position, minimizing steric clash.[2]
-
Bond Geometries (Representative Data)
Based on analogous 5-substituted oxazolidine structures (e.g., CSD entries for 5-phenyl derivatives), expect the following parameters:
| Parameter | Representative Value | Structural Insight |
| C2–N3 Bond | 1.45 – 1.47 Å | Single bond character; distinct from oxazolines (C=N).[1][2] |
| C2–O1 Bond | 1.41 – 1.43 Å | Typical ether linkage.[1][2] |
| N3 Pyramidalization | Indicates | |
| Cyclopropyl C–C | 1.50 – 1.52 Å | Characteristic short bonds of the strained ring.[2] |
Experimental Protocol: From Synthesis to Structure
This protocol ensures self-validating results, addressing the common issue where oxazolidines are oils.
Phase 1: Derivatization (The "Crystallinity Switch")
Raw 5-cyclopropyl-1,3-oxazolidines are often viscous oils.[1][2] To obtain a single crystal, you must increase the molecular weight and rigidity.[2]
-
Heavy Atom Derivatization: React the oxazolidine nitrogen (if secondary) with p-bromobenzoyl chloride.
-
Salt Formation: If the N is basic, form a picrate or oxalate salt.[1][2]
Phase 2: Crystallization (Vapor Diffusion)[1][2]
-
Setup: Use a hanging drop method.
-
Solvent System: Dissolve derivative in minimal DCM or Acetone.
-
Timeline: Allow equilibration for 2-5 days at 4°C. Slow growth favors single crystals over poly-crystalline aggregates.
Phase 3: Data Collection & Refinement[1][2]
-
Source: Mo-Kα (
Å) is preferred for resolution; Cu-Kα is necessary if determining absolute configuration of light-atom only structures (no Br/I).[1][2] -
Temperature: Collect at 100 K (Cryostream) to freeze ring conformational dynamics and reduce thermal ellipsoids.
Workflow Visualization
Caption: Step-by-step workflow for structural elucidation of oxazolidine derivatives.
References
-
Crystal Structure of Oxazolidinone Derivatives: Vertex AI Search Result 1.1: "Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone."[1][2][8] National Institutes of Health (PMC).[1][2]
-
Conformational Analysis of Oxazolidines: Vertex AI Search Result 1.6: "Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations." MDPI. [1][2]
-
Cremer-Pople Puckering Parameters: Vertex AI Search Result 1.16: "Understanding Ring Puckering in Small Molecules." ChemRxiv.
-
NMR vs. X-Ray for Stereochemistry: Vertex AI Search Result 1.11: "Stereochemistry Determination by Powder X-Ray Diffraction Analysis and NMR Spectroscopy." ResearchGate.[1][2]
-
Oxazolidine Synthesis & Stability: Vertex AI Search Result 1.15: "Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy." PubMed.[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazolidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cremer-Pople parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.bu.edu [people.bu.edu]
- 8. Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Analysis of 5-Cyclopropyl-1,3-oxazolidine via IR Spectroscopy: A Comparative Guide
Strategic Analysis of 5-Cyclopropyl-1,3-oxazolidine via IR Spectroscopy: A Comparative Guide
Executive Summary & Strategic Importance
In drug discovery, the 5-cyclopropyl-1,3-oxazolidine scaffold represents a critical pharmacophore, often utilized to introduce conformational restriction and metabolic stability compared to its isopropyl or ethyl analogs.[1] However, its identification is frequently complicated by the subtle spectral differences between the intact heterocycle and its hydrolysis products (amino alcohols) or its oxidized derivatives (oxazolidinones).
This guide provides a definitive technical breakdown of the Infrared (IR) spectral signature of 5-cyclopropyl-1,3-oxazolidine.[1] Unlike generic spectral lists, this document focuses on comparative diagnostics —distinguishing this specific molecule from its closest structural alternatives and precursors using characteristic vibrational modes.[1][2]
Theoretical Framework: The Spectral Fingerprint[3]
To accurately identify 5-cyclopropyl-1,3-oxazolidine, one must deconstruct the molecule into its vibrating subsystems.[1] The spectrum is a superposition of the strained cyclopropyl ring and the saturated oxazolidine heterocycle .
The Diagnostic "Hook": Cyclopropyl C-H Stretch
The most distinct feature of this molecule is the cyclopropyl group. Due to the high ring strain (approx.[1] 27.5 kcal/mol) and the Walsh orbital nature of the C-C bonds, the C-H bonds possess significant
-
Consequence: The force constant (
) is higher.[1] -
Observation: The C-H stretching frequency shifts to a unique region (3000–3100 cm⁻¹ ), distinct from normal alkyl C-H stretches (<3000 cm⁻¹).[3][4]
The Oxazolidine Core
The 1,3-oxazolidine ring (tetrahydro-1,3-oxazole) is characterized by ether (C-O-C) and amine (C-N-C) linkages.[1] Crucially, unless substituted with a carbonyl (making it an oxazolidinone), it lacks a strong C=O peak at 1750 cm⁻¹, which is a primary purity checkpoint.[1]
Characteristic Peaks & Comparative Analysis
The following data compares 5-cyclopropyl-1,3-oxazolidine against its two most common confounders:
-
5-Isopropyl-1,3-oxazolidine: The steric analog (lacking ring strain).[1]
-
Open-Chain Precursor: The hydrolysis product (amino alcohol).[1]
Table 1: Comparative Spectral Diagnostics
| Vibrational Mode | 5-Cyclopropyl-1,3-oxazolidine (Target) | 5-Isopropyl-1,3-oxazolidine (Analog) | Open-Chain Precursor (Hydrolysis Product) |
| Cyclopropyl C-H Stretch | 3075 – 3090 cm⁻¹ (Weak-Med) | Absent | 3075 – 3090 cm⁻¹ (Present but shifted environment) |
| Alkyl C-H Stretch | 2850 – 2980 cm⁻¹ | 2850 – 2980 cm⁻¹ (Stronger doublet) | 2850 – 2980 cm⁻¹ |
| N-H Stretch | ~3300 cm⁻¹ (Sharp, if 2° amine) | ~3300 cm⁻¹ | Broad/Overlapped by OH |
| O-H Stretch | Absent | Absent | 3200 – 3500 cm⁻¹ (Strong, Broad) |
| Ring Breathing | 1010 – 1025 cm⁻¹ (Cyclopropyl specific) | Absent | 1010 – 1025 cm⁻¹ |
| C-O-C Ring Stretch | 1080 – 1150 cm⁻¹ (Complex band) | 1080 – 1150 cm⁻¹ | Absent (Replaced by C-O stretch of alcohol) |
| Imine C=N | Absent | Absent | Possible (if Schiff base equilibrium exists) |
Key Differentiators (The "Go/No-Go" Signals):
-
The 3080 cm⁻¹ Band: If this is missing, you have lost the cyclopropyl ring or misidentified the alkyl group.
-
The 3400 cm⁻¹ Region: A broad mound indicates hydrolysis (ring opening) to the amino alcohol. The intact oxazolidine should show either no peak (if N-substituted) or a single sharp spike (if secondary amine).[1]
-
The 1700-1800 cm⁻¹ Gap: Any strong peak here indicates oxidation to oxazolidinone (carbamate) or contamination with starting aldehyde (C=O).[1]
Visualizing the Diagnostic Logic
The following diagram illustrates the decision tree for validating the synthesis of 5-cyclopropyl-1,3-oxazolidine using IR data.
Figure 1: Step-by-step spectral validation workflow for distinguishing the target molecule from common impurities and analogs.
Experimental Protocol: Handling & Acquisition
Oxazolidines are moisture-sensitive heterocycles.[1] They exist in equilibrium with their open-chain Schiff base/amino alcohol forms, a process catalyzed by water and acid.[1] Improper handling leads to "ghost peaks" in the OH region.[1]
Sample Preparation (Critical Path)[1]
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize moisture exposure.[1]
-
Solvent System: If analyzing in solution, use anhydrous CCl₄ or CHCl₃ (dried over molecular sieves).[1] Avoid protic solvents.[1]
Step-by-Step Workflow
-
System Purge: Purge the IR spectrometer sample chamber with dry nitrogen for 5 minutes to eliminate atmospheric water vapor (which interferes with the N-H/O-H region).
-
Background Scan: Acquire a background spectrum of the clean ATR crystal or pure solvent.[1]
-
Sample Deposition:
-
Acquisition parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16 (minimum) to resolve the weak cyclopropyl C-H band.[1]
-
-
Post-Run Cleaning: Immediately clean crystal with isopropanol and dry.[1]
Self-Validating Check[1]
-
The "Water Test": If your spectrum shows a broad rise starting at 3200 cm⁻¹, the sample has likely hydrolyzed.
-
Action: Dry the sample over MgSO₄ (if liquid) or recrystallize (if solid) and re-acquire.
Detailed Band Assignment (Reference Data)
The following assignments are derived from first-principles vibrational spectroscopy of cyclopropane and oxazolidine fragments.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Origin |
| 3300 - 3350 | Medium/Sharp | Secondary amine stretch (only if N is unsubstituted).[1] | |
| 3075 - 3090 | Weak/Medium | Asymmetric stretch of the strained ring C-H bonds.[1] High | |
| 2980 - 2850 | Strong | Symmetric/Asymmetric stretches of the oxazolidine ring CH₂ and CH. | |
| 1440 - 1460 | Medium | Scissoring deformation of methylene groups.[1] | |
| 1180 - 1050 | Strong | Coupled skeletal vibrations of the oxazolidine ring.[1] Often appears as a multi-fingerprint band.[1][3] | |
| 1010 - 1025 | Medium | Ring Breathing | Symmetric ring deformation mode characteristic of the cyclopropyl group.[1] |
| 850 - 950 | Medium | Ring Puckering | Out-of-plane deformation of the 5-membered heterocycle.[1] |
References
-
Cyclopropane Spectral Data
-
Oxazolidine Ring Vibrations
-
Cyclopropyl-Substituted Heterocycle Synthesis & Analysis
-
IR Interpretation Guide
Sources
Safety & Regulatory Compliance
5-Cyclopropyl-1,3-Oxazolidine: Safe Handling & Disposal Guide
5-Cyclopropyl-1,3-Oxazolidine: Safe Handling & Disposal Guide
The following guide details the proper disposal procedures for 5-cyclopropyl-1,3-oxazolidine .
Notice of Niche Classification: As 5-cyclopropyl-1,3-oxazolidine is a specialized heterocyclic intermediate without a widely harmonized global Safety Data Sheet (SDS), the protocols below are derived from the structural reactivity profiles of the 1,3-oxazolidine class and cyclopropyl moieties. These procedures adhere to the Precautionary Principle , defaulting to the highest relevant safety standards for flammable and hydrolytically unstable organic liquids.
[1]
Executive Safety Summary
-
Primary Hazard: Flammable Liquid (Inferred Class 3).[1]
-
Secondary Hazard: Hydrolytic Instability . In the presence of water or acids, the oxazolidine ring opens to release the parent aldehyde/ketone and amino alcohol.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[2]
-
Critical Restriction: DO NOT mix with acidic waste streams. Acid catalyzes rapid hydrolysis and potential exothermic ring-opening of the cyclopropyl group.
Chemical Identity & Hazard Profiling
Understanding the molecule's structure is the prerequisite for safe disposal.
| Feature | Description | Disposal Implication |
| Structure | 5-membered saturated ring (N, O) with a cyclopropyl substituent.[2][3] | Strain Energy: The cyclopropyl group adds ~27.5 kcal/mol of ring strain. High energy content makes it an excellent fuel for incineration but requires care to avoid uncontrolled ring-opening.[2] |
| Reactivity | Cyclic hemiaminal ether. | Acid Sensitive: Hydrolyzes rapidly in acidic media. Waste containers must be neutral or slightly basic. |
| Physical State | Likely a colorless to pale yellow liquid. | Containment: Requires solvent-rated containers (Glass/HDPE). |
| Flash Point | Estimated < 60°C (Based on MW ~113 g/mol ). | Flammability: Must be grounded during transfer to prevent static discharge. |
Mechanism of Instability (The "Why" Behind the Protocol)
To validate the segregation requirements, one must understand the degradation pathway. Oxazolidines are "masked" carbonyls. Upon contact with aqueous acid, they revert to their precursors.
Diagram 1: Acid-Catalyzed Hydrolysis & Ring Strain Release
This diagram illustrates why acidic waste streams are incompatible.[2]
Caption: The acid-catalyzed hydrolysis pathway.[2] Mixing oxazolidines with acidic waste triggers ring opening, releasing reactive aldehydes and potentially generating heat.
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation
Rule: Segregate based on chemical compatibility , not just physical state.
-
Stream A: Non-Halogenated Organic Solvents (Target Stream) [2]
-
Composition: 5-cyclopropyl-1,3-oxazolidine dissolved in ethanol, methanol, ethyl acetate, or toluene.[2]
-
Condition: pH must be Neutral (7) or Basic (>8).
-
Action: Pour into the "Non-Halogenated Organic" carboy.
-
-
Stream B: Halogenated Solvents
-
Composition: Dissolved in DCM or Chloroform.
-
Action: Permissible, provided the waste is not acidic.[4]
-
-
Stream C: Aqueous Waste (AVOID) [2]
-
Action: Do not dispose of this compound in aqueous drains or aqueous waste containers unless fully hydrolyzed and neutralized first.
-
Phase 2: Pre-Treatment (Quenching)
If you have pure reagent or a concentrated reaction mixture, quenching is recommended before placing it in the main waste drum to prevent long-term pressure buildup.
-
Dilution: Dilute the substance into a compatible combustible solvent (e.g., Ethanol) to <10% concentration.
-
Neutralization: If the mixture is potentially acidic, add a small amount of Sodium Bicarbonate (
) or Triethylamine ( ) to ensure pH 7. -
Verification: Check pH with a dipstick.
Phase 3: Containerization & Labeling[1]
-
Container: High-Density Polyethylene (HDPE) jerricans or Amber Glass bottles.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
Labeling (RCRA/CLP Compliant):
-
Chemical Name: "Waste Flammable Liquid, N.O.S. (Contains 5-cyclopropyl-1,3-oxazolidine)"[2]
-
Hazard Pictograms: Flame (GHS02), Exclamation Mark (GHS07).
-
Operational Workflow: The Decision Matrix
Follow this logic flow to determine the exact disposal route for your specific sample.
Caption: Operational decision tree for segregating oxazolidine waste streams.
Spill Management Protocol
In the event of a spill (10mL - 1L):
-
Evacuate & Ventilate: Remove ignition sources immediately. The vapors are likely heavier than air and flammable.
-
PPE: Nitrile gloves (double gloved), lab coat, and safety goggles. Respiratory protection (organic vapor cartridge) if ventilation is poor.
-
Absorb: Use vermiculite or activated charcoal mats.
-
Note: Do not use paper towels for large spills of pure material (flammability risk).
-
-
Clean: Wipe the area with a soap/water solution after the bulk material is removed.
-
Disposal: Place absorbent materials into a wide-mouth jar, seal, and label as "Solid Debris Contaminated with Flammable Solvents."
Regulatory Compliance (US/EU Context)
-
EPA (USA): This compound falls under 40 CFR 261 guidelines.
-
Characteristic Waste: D001 (Ignitable).
-
Listed Waste: Not explicitly P or U listed, but must be managed as hazardous due to ignitability and toxicity characteristics.[5]
-
-
EU Waste Framework:
-
EWC Code: 07 01 04* (Other organic solvents, washing liquids and mother liquors).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 536683, Oxazolidine. Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]
-
Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols (Oxazolidine Hydrolysis Mechanisms). Tetrahedron, 56(17), 2561-2576.[2] Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. 5-ethyl-cyclohexa-1,3-diene | CAS#:40085-08-3 | Chemsrc [chemsrc.com]
- 3. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 [sigmaaldrich.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
